molecular formula C16H15F2N3O2 B2950486 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide CAS No. 2034367-55-8

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide

Cat. No.: B2950486
CAS No.: 2034367-55-8
M. Wt: 319.312
InChI Key: TYHKFAXVGNNDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is an organic compound characterized by its unique structural properties. Its complex molecular composition lends itself to various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is notable for its distinctive pyridazinone core, combined with difluorobenzyl and cyclopropyl groups.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide involves multiple steps. One common route starts with the formation of the pyridazinone core through a cyclization reaction of a hydrazine derivative with a diketone. Following this, the introduction of the cyclopropyl group is typically achieved via alkylation, using a suitable cyclopropyl halide. The final step involves acylation of the pyridazinone with difluorobenzylacetamide under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial production methods: Large-scale production of this compound leverages continuous flow chemistry to optimize reaction conditions and improve yield. Automated synthesizers and high-throughput screening techniques are utilized to scale up the production process efficiently. Catalysts such as palladium or nickel complexes are frequently used to accelerate reaction rates and ensure high purity of the final product.

Chemical Reactions Analysis

Types of reactions: The compound undergoes several types of reactions:

  • Oxidation: : It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of hydroxyl derivatives.

  • Reduction: : The reduction of this compound typically involves hydrogenation reactions using catalysts like platinum or palladium, resulting in the formation of amine derivatives.

  • Substitution: : Halogenation and nitration are common substitution reactions involving reagents like bromine or nitric acid, respectively.

Common reagents and conditions used:

  • Oxidation: : Potassium permanganate, hydrogen peroxide, chromium trioxide.

  • Reduction: : Hydrogen gas with platinum or palladium catalysts.

  • Substitution: : Bromine, nitric acid, sulfuric acid.

Major products formed:

  • Oxidation: : Hydroxyl derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is used extensively in scientific research:

  • Chemistry: : As a building block in synthetic chemistry for creating more complex molecules and exploring reaction mechanisms.

  • Biology: : As a probe to study enzyme interactions and protein binding, owing to its unique chemical structure.

  • Medicine: : Investigated for its potential as a pharmaceutical agent due to its bioactivity, particularly in targeting specific enzymes or receptors.

  • Industry: : Used in the development of new materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular targets: : Enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.

  • Pathways involved: : It modulates these pathways by inhibiting or activating the enzymatic functions, leading to altered cellular responses. Its difluorobenzyl group contributes to its binding affinity and specificity toward these targets.

Comparison with Similar Compounds

Compared to other pyridazinone derivatives, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide stands out due to its:

  • Higher binding affinity: : The presence of the difluorobenzyl group enhances its interaction with molecular targets.

  • Unique structural features: : The cyclopropyl group provides added stability and resistance to metabolic degradation.

Similar compounds include:

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(benzyl)acetamide

  • 2-(3-phenyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide

  • 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide

Each of these compounds shares a pyridazinone core but varies in its substituents, which affects their overall reactivity and applications. The compound is unique in combining difluorobenzyl and cyclopropyl groups, setting it apart in both function and utility.

Biological Activity

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests a variety of interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of this compound is C18H18F2N4OC_{18}H_{18}F_2N_4O, with a molecular weight of approximately 348.36 g/mol. The structural features include:

  • A pyridazinone core
  • A cyclopropyl group
  • An acetamide moiety

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an enzyme inhibitor and receptor modulator.

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to various diseases, including cancer and inflammatory disorders. Its ability to bind to active sites of enzymes enhances its therapeutic potential.
  • Receptor Modulation : Preliminary studies suggest that it may act on certain receptors involved in pain and inflammation pathways, potentially providing analgesic effects.

Research Findings

Recent studies have focused on the pharmacological properties and mechanisms of action of this compound:

In Vitro Studies

  • COX Inhibition : Similar compounds have been evaluated for their selectivity towards cyclooxygenases (COX), particularly COX-2, which is often targeted for anti-inflammatory effects. The inhibition profile could indicate the potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies

  • Cancer Cell Lines : In vitro assays using various cancer cell lines demonstrated that the compound could inhibit cell proliferation, suggesting its role as a potential anticancer agent.
  • Inflammatory Models : Animal models of inflammation have shown promising results, with reductions in markers associated with inflammatory responses following treatment with the compound.

Data Tables

Property Value
Molecular FormulaC18H18F2N4OC_{18}H_{18}F_2N_4O
Molecular Weight348.36 g/mol
Potential ApplicationsAnticancer, Anti-inflammatory
Mechanism of ActionEnzyme inhibition, Receptor modulation

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the pyridazinone core through cyclization reactions.
  • Introduction of the cyclopropyl group via alkylation methods.
  • Final acetamide formation through coupling reactions.

Optimization techniques such as high-throughput screening and continuous flow reactors are employed to enhance yield and purity.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-12-2-1-3-13(18)11(12)8-19-15(22)9-21-16(23)7-6-14(20-21)10-4-5-10/h1-3,6-7,10H,4-5,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHKFAXVGNNDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.